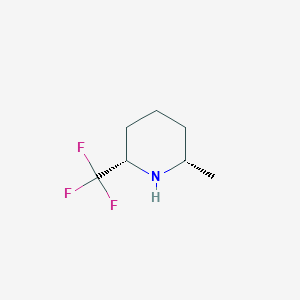
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine is a chiral piperidine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. For instance, the stereospecific synthesis of similar compounds has been achieved through regiospecific anodic oxidation and stereospecific cobalt-catalyzed carbonylation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been employed for the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of biological receptors or enzymes, helping to elucidate their mechanisms of action.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: In materials science, this compound can be used in the synthesis of polymers or other advanced materials with specific properties.
作用机制
The mechanism of action of (2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, potentially leading to more potent biological effects. The exact pathways involved depend on the specific application and target, but may include modulation of neurotransmitter receptors or inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
(2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid: This compound shares a similar piperidine core but differs in the functional groups attached.
(2S,6S)-2,6-diaminopimelic acid dizwitterion: Another piperidine derivative with different substituents and properties.
Uniqueness
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug design and other applications.
属性
分子式 |
C7H12F3N |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
(2S,6S)-2-methyl-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI 键 |
ZAKCFTLJCCJOLA-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1CCC[C@H](N1)C(F)(F)F |
规范 SMILES |
CC1CCCC(N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


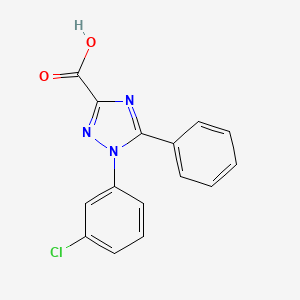
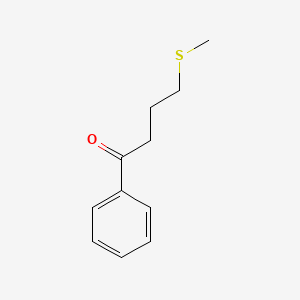
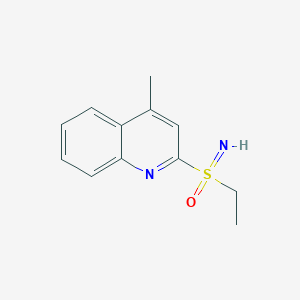
![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide](/img/structure/B13225782.png)
![N-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13225786.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine](/img/structure/B13225788.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}butan-1-one](/img/structure/B13225794.png)

![6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13225796.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13225809.png)
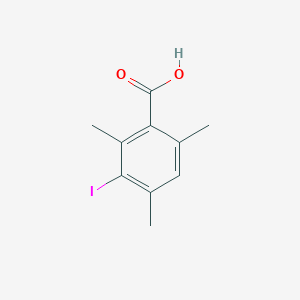
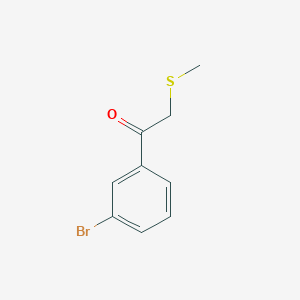
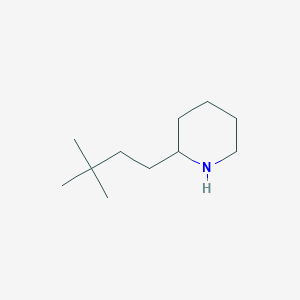
![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
